4-Bromo-6-ethyl-5-fluoropyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGRIXHBRZQSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 6 Ethyl 5 Fluoro 4 Hydroxypyrimidine:the Cyclization Reaction to Form the Pyrimidine Ring Has Been a Key Target for Optimization. the Choice of Base, Solvent, and Temperature Significantly Impacts the Yield.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-fluoro-3-oxopentanoate, Formamidine Acetate | Sodium Methoxide (B1231860) | Methanol (B129727) | 0-5, then RT | 24 | Not specified | patsnap.com |
| Ethyl 2-fluoro-3-oxopentanoate, Formamidine Acetate | Sodium Ethoxide | Ethanol (B145695) | 10, then 25 | 15 | Not specified | asianpubs.org |
| Methyl 2-fluoro-3-oxovalerate, Ammonia/Formamide | - | Formamide | 50 | 3 | 40 | asianpubs.org |
This interactive table summarizes key conditions for the synthesis of the hydroxypyrimidine intermediate.
Synthesis of 4 Chloro 6 Ethyl 5 Fluoropyrimidine:the Chlorination of 6 Ethyl 5 Fluoro 4 Hydroxypyrimidine is a Critical Step Where Optimization is Crucial to Ensure High Conversion and Minimize By Products. the Use of Excess Pocl₃ is Common, but Solvent Free Methods with Equimolar Reagents Are Being Explored for Greener and Safer Processes.nih.gov
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-ethyl-5-fluoro-4-hydroxypyrimidine | POCl₃ | Triethylamine (B128534) | Dichloromethane | 40-48 (Reflux) | 3 | 99 | mdpi.com |
| 6-ethyl-5-fluoro-4-hydroxypyrimidine | POCl₃ | N,N-Dimethylformamide | Dichloromethane | Reflux | 5 | 95 | patsnap.com |
This interactive table outlines optimized conditions for the chlorination step.
Synthesis of 4 Bromo 6 Ethyl 5 Fluoropyrimidine:the Final Bromination Step Requires Careful Control to Achieve Selective Monobromination at the Desired Position. the Molar Ratio of Nbs and the Concentration of the Radical Initiator Are Key Parameters.
Chemical Reactivity and Transformational Chemistry of 4-Bromo-6-ethyl-5-fluoropyrimidine
The pyrimidine (B1678525) ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This inherent electronic property, further amplified by the electron-withdrawing fluorine atom at the C-5 position, renders the C-4 position highly susceptible to nucleophilic attack. The bromine atom at this position serves as an excellent leaving group, facilitating a range of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound core. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing pyrimidine nitrogens and the adjacent fluoro group.
Reactivity Towards Oxygen-Based Nucleophiles: The C-4 bromine atom can be readily displaced by oxygen-based nucleophiles such as alkoxides and phenoxides. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 6-ethyl-5-fluoro-4-methoxypyrimidine. The reactivity is generally high, allowing the reaction to proceed under mild conditions. While specific studies on this compound are not prevalent in the searched literature, reactions on analogous 4-chloropyrimidines demonstrate this transformation effectively.
Table 1: Representative SNAr Reactions with Oxygen-Based Nucleophiles on Analogous Halopyrimidines Note: The following data is based on reactions with structurally similar halopyrimidines due to the absence of specific literature data for this compound.
| Nucleophile | Substrate | Product | Conditions | Yield (%) |
| Sodium Methoxide | 2,4-Dichloropyrimidine | 2-Chloro-4-methoxypyrimidine | CH₃OH, rt | 95 |
| Phenol / K₂CO₃ | 4,6-Dichloropyrimidine | 4-Chloro-6-phenoxypyrimidine | DMF, 80 °C | 88 |
| Sodium Ethoxide | 4-Chloro-6-methylpyrimidine | 4-Ethoxy-6-methylpyrimidine | EtOH, reflux | 92 |
Reactivity Towards Nitrogen-Based Nucleophiles: The reaction of this compound with various nitrogen-based nucleophiles, including primary and secondary amines, is expected to proceed efficiently. Studies on similar halopyrimidines show that the bromo-substituted pyrimidines are generally more reactive than their chloro-counterparts in aminolysis reactions. rsc.org This increased reactivity allows for the synthesis of a diverse range of 4-aminopyrimidine (B60600) derivatives, which are important scaffolds in medicinal chemistry. The reactions are typically conducted in a polar solvent, and sometimes with the addition of a non-nucleophilic base to scavenge the HBr generated.
Table 2: Representative SNAr Reactions with Nitrogen-Based Nucleophiles on Analogous Halopyrimidines Note: The following data is based on reactions with structurally similar halopyrimidines due to the absence of specific literature data for this compound.
| Nucleophile | Substrate | Product | Conditions | Yield (%) |
| Pyrrolidine | 4-Chloroquinazoline | 4-Pyrrolidinylquinazoline | KF, Water, 100 °C | High |
| Aniline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | HCl, Water, 100 °C | 94 |
| Isopentylamine | 2-Bromopyrimidine | 2-(Isopentylamino)pyrimidine | Neat, 100 °C | - |
Reactivity Towards Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds): While SNAr reactions with strong carbon-based nucleophiles like Grignard reagents or organolithium compounds can be more complex and may lead to side reactions, they are feasible under carefully controlled conditions. These reactions provide a direct route for C-C bond formation at the C-4 position. The reaction of Grignard reagents with halopyrimidines can lead to the corresponding 4-alkyl or 4-aryl pyrimidines. Low temperatures are often required to prevent undesired side reactions.
Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom at the C-4 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation:
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C single bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-4 position. Typical catalysts for this transformation include Pd(PPh₃)₄ or PdCl₂(dppf), with a base such as Na₂CO₃, K₂CO₃, or K₃PO₄, in a solvent system like toluene (B28343)/water or dioxane/water.
Table 3: Representative Suzuki-Miyaura Coupling Conditions for Aryl Bromides Note: The following data is based on reactions with structurally similar bromo-aromatic compounds due to the absence of specific literature data for this compound.
| Boronic Acid | Substrate | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | Water | 92 |
| Various arylboronic acids | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ | K₃PO₄ | - | 33-46 |
Sonogashira Coupling for C-C Bond Formation:
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylethylamine). Reacting this compound with various terminal alkynes under Sonogashira conditions would yield the corresponding 4-alkynyl-6-ethyl-5-fluoropyrimidine derivatives. These products are valuable intermediates for the synthesis of more complex molecules.
Table 4: Representative Sonogashira Coupling Conditions for Aryl Bromides Note: The following data is based on reactions with structurally similar bromo-aromatic compounds due to the absence of specific literature data for this compound.
| Alkyne | Substrate | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | 4-Iodoanisole | Fibrecat | - | - | High |
| 1-Ethyl-4-ethynylbenzene | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | Low |
| Trimethylsilylacetylene | 5-bromo-6-chloropyrazin-2-amine | PdCl₂(dppf)₂ / CuI | NEt₃ | THF | 70 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination serves as a powerful tool for forging carbon-nitrogen (C-N) bonds, a common structural motif in pharmacologically active compounds. This palladium-catalyzed cross-coupling reaction is particularly relevant for the functionalization of heteroaromatic systems like pyrimidines. nih.govwikipedia.org In the context of this compound, the bromine atom at the C4 position acts as a leaving group, facilitating the introduction of a wide array of primary and secondary amines.
The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is often dependent on the choice of palladium precursor, ligand, base, and solvent. For pyrimidine substrates, various catalyst systems have been successfully employed. Dichlorobis(triphenylphosphine)palladium(II) in combination with a bulky, electron-rich phosphine (B1218219) ligand like Xantphos and a strong base such as sodium tert-butoxide in a non-polar solvent like toluene has proven effective for the N-arylation of aminopyrimidines. nih.gov The use of bidentate phosphine ligands is often crucial for achieving high yields in the amination of chloropyrimidines. researchgate.net
A plausible mechanism for the Buchwald-Hartwig amination of this compound is depicted below:
Oxidative Addition: The reaction initiates with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) complex.
Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido intermediate.
Reductive Elimination: The final step involves the reductive elimination of the desired N-substituted 6-ethyl-5-fluoropyrimidin-4-amine product, regenerating the Pd(0) catalyst.
| Halopyrimidine | Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield | Reference |
| 2-Chloropyrimidines | Various amides | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | High | researchgate.net |
| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | NaOtBu | Toluene | 27-82% | nih.gov |
| 5-bromo-2-methyl-6-phenylimidazo[2,1-b] acs.orgbhu.ac.inmdpi.comthiadiazole | Substituted anilines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Moderate to Good | researchgate.net |
This table is illustrative and based on general findings for substituted pyrimidines. Specific conditions for this compound may vary.
Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring
The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic character makes electrophilic aromatic substitution (EAS) reactions on the pyrimidine nucleus challenging compared to electron-rich aromatic systems like benzene (B151609). bhu.ac.inslideshare.net The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. bhu.ac.in Furthermore, under the strongly acidic conditions often required for EAS, the nitrogen atoms can be protonated, further deactivating the ring. bhu.ac.in
Despite this general lack of reactivity, EAS can occur on the pyrimidine ring, particularly when activating groups are present. bhu.ac.in The position of electrophilic attack is directed by the substituents on the ring. In general, electrophilic substitution on pyrimidine preferentially occurs at the C5 position, as this avoids the formation of an unstable intermediate with a positive charge on a nitrogen atom. slideshare.net
For this compound, the pyrimidine ring is substituted with two electron-withdrawing groups (bromo and fluoro) and one electron-donating group (ethyl). This substitution pattern creates a complex electronic environment that influences the feasibility and regioselectivity of EAS reactions.
Influence of Ethyl and Fluoro Substituents on Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the combined electronic and steric effects of the ethyl, fluoro, and bromo substituents.
Ethyl Group (C6): The ethyl group is an alkyl group and acts as a weak electron-donating group through an inductive effect. Electron-donating groups are generally activating and ortho-, para-directing in electrophilic aromatic substitution on benzene rings. youtube.com In the context of the pyrimidine ring, the ethyl group at C6 would be expected to direct incoming electrophiles to the adjacent C5 position.
Fluoro Group (C5): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack. nih.govacs.org However, like other halogens, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M effect). In many aromatic systems, the inductive deactivation of halogens outweighs their resonance activation, making them deactivating yet ortho-, para-directing. The strong C-F bond and the high electronegativity of fluorine make it a unique substituent. nih.gov In fluorinated pyrimidines, the fluorine atom can significantly influence the electronic properties and reactivity of the molecule. nih.govnih.govmdpi.com
Bromo Group (C4): Similar to the fluoro group, the bromo group is also an ortho-, para-directing deactivator.
Given the substitution pattern of this compound, the C2 position is the only available site for electrophilic attack. The directing effects of the substituents would need to be carefully considered. The ethyl group at C6 would weakly activate the C5 position, which is already occupied. The fluoro group at C5 would direct to the C4 and C6 positions, which are also occupied. Therefore, any electrophilic substitution would likely be disfavored and require harsh reaction conditions. If a reaction were to occur, it would most likely be at the C2 position, influenced by a complex interplay of the electronic effects of all three substituents.
| Substituent | Position on Pyrimidine Ring | Electronic Effect | Directing Influence |
| Ethyl | C6 | Weakly activating (Inductive) | Ortho, Para (to itself) |
| Fluoro | C5 | Deactivating (Inductive), Weakly donating (Resonance) | Ortho, Para (to itself) |
| Bromo | C4 | Deactivating (Inductive), Weakly donating (Resonance) | Ortho, Para (to itself) |
Radical Reactions and Single-Electron Transfer Processes
Radical reactions and single-electron transfer (SET) processes offer alternative pathways for the functionalization of this compound, distinct from traditional ionic reactions. These reactions involve the generation of highly reactive radical intermediates.
Radical Reactions: The C-Br bond in this compound can be susceptible to homolytic cleavage under photochemical or thermal conditions, especially in the presence of a radical initiator. researchoutreach.org This would generate a pyrimidinyl radical at the C4 position. This radical could then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or coupling with other radical species. Photochemical reactions, in particular, are known to induce radical reactions in brominated pyrimidines. acs.orgacs.org
Single-Electron Transfer (SET) Processes: SET reactions involve the transfer of a single electron from a donor to an acceptor molecule, generating radical ions. nih.govrsc.org In the case of this compound, it could potentially act as an electron acceptor due to the electron-withdrawing nature of the pyrimidine ring and the halogen substituents. Upon accepting an electron, it would form a radical anion. This radical anion could then undergo fragmentation, losing a bromide ion to generate a pyrimidinyl radical. This radical could then react further.
Alternatively, the pyrimidine could act as an electron donor under certain conditions, forming a radical cation. The feasibility of SET processes is dependent on the redox potentials of the involved species. nih.govnih.gov
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms of this compound transformations is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies can involve a combination of experimental and computational approaches.
Experimental Approaches:
Intermediate Trapping: The use of trapping agents to capture and identify transient intermediates can provide direct evidence for a proposed reaction pathway.
Isotope Labeling Studies: Replacing an atom with its isotope (e.g., ¹³C for ¹²C) and tracking its position in the products can elucidate bond-forming and bond-breaking steps.
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT methods can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and predict the most favorable reaction mechanism. researchgate.netrsc.org Computational studies can also provide information on the electronic structure of the molecule and the influence of substituents on reactivity. researchgate.net For instance, DFT calculations could be employed to investigate the relative stabilities of intermediates in electrophilic aromatic substitution or the energy barriers for different steps in a catalytic cycle.
By combining experimental and computational methods, a detailed understanding of the mechanisms governing the reactivity of this compound can be achieved, enabling its more effective use in the synthesis of complex molecules.
Spectroscopic Characterization for Structural Elucidation of 4 Bromo 6 Ethyl 5 Fluoropyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.
¹H NMR Spectral Analysis for Proton Environments
In the ¹H NMR spectrum of 4-bromo-6-ethyl-5-fluoropyrimidine, distinct signals corresponding to the ethyl group and the pyrimidine (B1678525) ring proton would be expected. The ethyl group would manifest as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from coupling with the adjacent protons. The pyrimidine ring possesses a single proton, which would likely appear as a singlet, though long-range coupling with the fluorine atom may result in a doublet with a small coupling constant.
For a closely related compound, 4-chloro-6-ethyl-5-fluoropyrimidine , the reported ¹H NMR data in CDCl₃ shows a singlet for the pyrimidine proton at 8.70 ppm, a quartet for the ethyl methylene protons at 2.90 ppm, and a triplet for the ethyl methyl protons at 1.34 ppm. The substitution of chlorine with bromine in this compound would likely induce a downfield shift of the pyrimidine proton signal due to the differing electronic effects of the halogens.
| Proton Assignment | Expected Multiplicity | Anticipated Chemical Shift (ppm) |
| Pyrimidine-H | Singlet (or Doublet) | > 8.70 |
| -CH₂- (Ethyl) | Quartet | ~2.9-3.0 |
| -CH₃- (Ethyl) | Triplet | ~1.3-1.4 |
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum of this compound would provide insights into the carbon skeleton. The spectrum would display signals for the four distinct carbon atoms of the pyrimidine ring and the two carbons of the ethyl group. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would exhibit characteristic chemical shifts and coupling with the fluorine nucleus (¹JCF, ²JCF, etc.). The C-F coupling constants are particularly valuable for confirming the position of the fluorine substituent.
| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling |
| C4 (C-Br) | ~140-150 | Present (²JCF) |
| C5 (C-F) | ~150-160 | Present (¹JCF) |
| C6 (C-Ethyl) | ~160-170 | Present (²JCF) |
| C2 | ~155-165 | Present (³JCF) |
| -CH₂- (Ethyl) | ~25-35 | Possible |
| -CH₃- (Ethyl) | ~10-15 | Possible |
¹⁹F NMR Spectral Analysis for Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to a pyrimidine ring. Furthermore, this signal may exhibit coupling to the adjacent pyrimidine proton and potentially to the protons of the ethyl group, providing additional structural confirmation.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the -CH₂- and -CH₃- carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₆H₆BrFN₂), the theoretical exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its pyrimidine core and its various substituents.
The pyrimidine ring itself gives rise to a series of complex vibrations. vandanapublications.com The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to appear in the 1600-1400 cm⁻¹ range. researchgate.net The presence of substituents further influences the spectral features.
The ethyl group will show characteristic aliphatic C-H stretching vibrations. The asymmetric and symmetric stretching of the CH₃ group are expected around 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while the CH₂ group will exhibit stretches at approximately 2926 cm⁻¹ and 2853 cm⁻¹. Bending vibrations for the ethyl group will appear at lower wavenumbers.
The C-F and C-Br stretching vibrations are key indicators of the halogen substituents. The C-F stretching vibration is typically strong and found in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration is observed at lower frequencies, usually in the 700-500 cm⁻¹ range, due to the heavier mass of the bromine atom.
Based on data from similar substituted pyrimidines, the predicted IR absorption bands for this compound are summarized in the table below. vandanapublications.comresearchgate.netasianpubs.org
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2970-2950 | Asymmetric CH₃ Stretch |
| 2880-2860 | Symmetric CH₃ Stretch |
| 2940-2915 | Asymmetric CH₂ Stretch |
| 2865-2845 | Symmetric CH₂ Stretch |
| 1600-1550 | C=N Ring Stretching |
| 1550-1450 | C=C Ring Stretching |
| 1470-1430 | CH₂/CH₃ Bending |
| 1400-1200 | C-F Stretching |
| 1200-1000 | Ring Vibrations |
| 700-500 | C-Br Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The pyrimidine ring is an aromatic system capable of undergoing π → π* transitions. The presence of substituents like halogens and an ethyl group can cause shifts in the absorption maxima (λ_max).
Pyrimidine itself exhibits two main absorption bands in the UV region. Halogen substitution is known to cause a red shift (bathochromic shift) in the absorption bands of pyrimidines. mdpi.com The introduction of a bromine atom and a fluorine atom into the pyrimidine ring of this compound is expected to shift the π → π* transitions to longer wavelengths compared to the unsubstituted pyrimidine. The non-bonding electrons on the nitrogen and halogen atoms can also participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.
The electronic absorption spectrum of this compound would likely be recorded in a non-polar solvent like cyclohexane (B81311) or a polar solvent like ethanol (B145695) to observe any solvent-induced shifts. Based on studies of other halogenated pyrimidines, the predicted UV-Vis absorption data are presented below. mdpi.comresearchgate.net
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π* | 260 - 280 | Cyclohexane |
| π → π* | 265 - 285 | Ethanol |
| n → π* | ~300 - 320 (weak) | Cyclohexane |
X-ray Crystallography for Solid-State Structure Determination
The molecule is expected to have a planar pyrimidine ring. The substituents—bromine, fluorine, and the ethyl group—will have specific orientations relative to this ring. The C-Br bond length is anticipated to be around 1.90 Å, and the C-F bond length is expected to be approximately 1.35 Å. The bond lengths and angles within the pyrimidine ring will be influenced by the electronic effects of the substituents.
A hypothetical set of crystallographic parameters for this compound is presented below, based on data from similar structures. nih.govmdpi.com
Table 3: Predicted X-ray Crystallography Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 - 8.0 |
| b (Å) | ~9.0 - 11.0 |
| c (Å) | ~12.0 - 14.0 |
| β (°) | ~95 - 105 |
| Z (molecules/unit cell) | 4 |
| Key Bond Lengths (Å) | C-Br: ~1.90, C-F: ~1.35 |
| Predicted Intermolecular Interactions | Halogen bonding, C-H···N/F hydrogen bonds, π-π stacking |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrimidine |
| 4-Chloro-6-hydroxypyrimidine |
| 4-Fluoro-6-hydroxypyrimidine |
| 6-Hydroxypyrimidine |
| 4-bromo-6-pyrimidinone |
| 2-bromopyrimidine |
| 5-bromopyrimidine |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine |
| 5-fluorouracil (B62378) |
| 5-fluorodeoxyuridine |
| 2-hydroxy-4-methyl pyrimidine hydrochloride |
| 5-bromo-2-3-dihydroxy pyridine |
| 4,6-dihydroxy-2-mercapto pyrimidine |
Computational and Theoretical Studies on 4 Bromo 6 Ethyl 5 Fluoropyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the atomic level. For 4-Bromo-6-ethyl-5-fluoropyrimidine, these methods can elucidate its stability, electronic characteristics, and potential for chemical transformation.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the molecular geometry of pyrimidine (B1678525) derivatives using DFT methods, such as B3LYP with a basis set like 6-311G(d,p), to determine the most stable conformation and its corresponding electronic energy. bohrium.com This process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar pyrimidine derivatives, as specific computational studies for this compound are not publicly available.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C4-Br | 1.90 |
| C5-F | 1.36 |
| C6-Ethyl | 1.52 |
| N1-C2 | 1.34 |
| C2-N3 | 1.33 |
| N3-C4 | 1.38 |
| C4-C5 | 1.40 |
| C5-C6 | 1.39 |
| C6-N1 | 1.35 |
| **Bond Angles (°) ** | |
| N1-C6-C5 | 118 |
| C6-C5-C4 | 120 |
| C5-C4-N3 | 117 |
| C4-N3-C2 | 122 |
| N3-C2-N1 | 121 |
| C2-N1-C6 | 122 |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and substituents, while the LUMO is typically localized on the ring itself.
Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar pyrimidine derivatives, as specific computational studies for this compound are not publicly available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.org The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogen atoms of the ethyl group and the area around the bromine atom may exhibit a more positive potential.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be employed to model chemical reactions involving this compound, such as nucleophilic substitution at the C4 position. By mapping the potential energy surface of the reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For instance, in a substitution reaction, the calculations would model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond, providing a detailed mechanistic understanding. rsc.org
Conformational Analysis and Tautomerism Studies
The ethyl group attached to the pyrimidine ring can rotate around the C-C single bond, leading to different spatial arrangements or conformations. libretexts.org Conformational analysis aims to identify the most stable conformer by calculating the energy of the molecule as a function of the dihedral angle of the ethyl group. The staggered conformations are generally more stable than the eclipsed conformations due to reduced steric hindrance. scribd.com
Tautomerism, the migration of a proton, is another important consideration for pyrimidine derivatives. bohrium.comias.ac.in While this compound itself is not expected to exhibit significant tautomerism, related pyrimidine structures can exist in different tautomeric forms (e.g., keto-enol or amino-imino). researchgate.net Computational studies can predict the relative energies of these tautomers to determine the most stable form under different conditions. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. organicchemistrytutor.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. These predicted values can then be compared with experimental data to aid in the structural elucidation of the compound. Discrepancies between calculated and experimental shifts can sometimes point to specific structural features or intermolecular interactions. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar pyrimidine derivatives, as specific computational studies for this compound are not publicly available.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 155 |
| C4 | 120 |
| C5 | 158 (d, JC-F = 240 Hz) |
| C6 | 165 |
| Ethyl-CH₂ | 28 |
| Ethyl-CH₃ | 13 |
Molecular Dynamics Simulations for Dynamic Behavior
No published studies detailing molecular dynamics simulations specifically for this compound were found. Consequently, no data tables or detailed research findings on its dynamic behavior can be presented at this time.
Derivatives and Analogues of 4 Bromo 6 Ethyl 5 Fluoropyrimidine
Design Principles for Pyrimidine (B1678525) Derivatives with Modified Substitution Patterns
The design of pyrimidine derivatives is a cornerstone of modern medicinal chemistry, driven by the goal of optimizing molecular properties for specific applications. gsconlinepress.com The pyrimidine scaffold itself is recognized for its capacity to form hydrogen bonds, a key interaction in biological systems. mdpi.com The modification of substituents on this ring is guided by established principles to enhance potency, selectivity, and pharmacokinetic profiles.
Key design principles include:
Electronic Modulation : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron distribution of the pyrimidine ring. In the case of 4-Bromo-6-ethyl-5-fluoropyrimidine, both the fluorine at C5 and the bromine at C4 are EWGs, which increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. acs.org Further modifications can build upon this, for instance, replacing the bromine with even stronger EWGs could further enhance reactivity for certain applications. frontiersin.org
Steric Control : The size and shape of substituents play a crucial role in how a molecule interacts with a biological target. Modifying the ethyl group at the C6 position, for example, can be used to probe the steric tolerance of a binding pocket.
Lipophilicity and Solubility : The bromine and ethyl groups contribute to the lipophilicity of the parent compound. Altering these groups, such as by replacing the bromine with more polar functionalities via cross-coupling reactions, can modulate the molecule's solubility and membrane permeability.
Metabolic Stability : The C-F bond is exceptionally strong and its introduction into drug candidates often enhances metabolic stability by blocking potential sites of metabolism. nih.gov Modifications at other positions, like the ethyl group, might be designed to either increase or decrease metabolic turnover as required.
These principles are not applied in isolation; a successful derivative design often involves a multi-parameter optimization to achieve the desired balance of properties.
Synthesis of Pyrimidine Analogues via Modification of the Bromine Moiety
The bromine atom at the C4 position is a highly versatile synthetic handle, primarily due to its utility in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a particularly robust method for this purpose. acs.org
By subjecting this compound to Suzuki-Miyaura conditions, the bromine can be replaced with a variety of aryl, heteroaryl, or alkyl groups. This transformation is pivotal for creating analogues with significantly different steric and electronic profiles.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for Bromo-Aryl Scaffolds
| Boronic Acid/Ester | Catalyst System | Product Class | Potential Property Change |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-6-ethyl-5-fluoropyrimidine | Increased steric bulk, altered aromatic interactions |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 4-(Pyridin-3-yl)-6-ethyl-5-fluoropyrimidine | Introduction of H-bond acceptor, improved solubility |
Other important cross-coupling reactions applicable to the C4-bromo position include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). chemrxiv.orgnih.gov These reactions collectively enable the synthesis of a diverse library of C4-substituted pyrimidine analogues from a single, readily accessible precursor.
Synthesis of Pyrimidine Analogues via Modification of the Ethyl Moiety
The ethyl group at the C6 position also presents opportunities for synthetic modification, most notably through radical halogenation. The benzylic-like protons on the carbon adjacent to the pyrimidine ring are susceptible to radical abstraction. Treatment of this compound with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a halogen source like N-bromosuccinimide (NBS), can lead to the selective bromination of the ethyl side chain.
This reaction yields 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine, an important intermediate in its own right. This modification introduces a new reactive site—a secondary alkyl bromide—which can undergo subsequent nucleophilic substitution reactions. Furthermore, this reaction creates a new chiral center in the molecule.
Synthesis of Pyrimidine Analogues via Modification of the Fluoro Moiety
Modification of the fluoro group at the C5 position is considerably more challenging than modifying the bromo or ethyl groups due to the high strength of the carbon-fluorine bond. However, it is not impossible. The fluorine atom participates in activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr).
In SNAr reactions on electron-deficient aromatic systems, the rate-determining step is often the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). libretexts.org The high electronegativity of fluorine strongly polarizes the C5-F bond, making the C5 carbon highly electrophilic and thus susceptible to nucleophilic attack. youtube.com While fluorine is typically a poor leaving group, on a sufficiently activated ring, its departure can occur. Therefore, under forcing conditions with strong nucleophiles (e.g., sodium methoxide (B1231860), sodium thiophenoxide), the fluoro group could potentially be displaced. The success of such a reaction is highly dependent on the electronic nature of the pyrimidine ring, which in this case is already activated by the bromo substituent and the ring nitrogens.
Structure-Reactivity Relationships (SRR) in this compound Derivatives
The reactivity of this compound and its derivatives is dictated by the electronic interplay of its substituents. A comprehensive study on the reactivity of substituted pyrimidines provides a quantitative framework for understanding these relationships. acs.org
Key SRR observations include:
Ring Electrophilicity : The pyrimidine ring is inherently electron-deficient. This is significantly enhanced by the inductive and mesomeric electron-withdrawing effects of the substituents. The fluorine atom at C5 is a particularly powerful activating group for nucleophilic aromatic substitution due to its strong inductive effect. nih.gov
Leaving Group Ability : In nucleophilic aromatic substitution reactions at the C4 position, the bromine atom serves as the leaving group. Its ability to depart is influenced by the stability of the intermediate Meisenheimer complex.
Positional Effects of Substituents : Studies have shown that substituents at the 5-position of the pyrimidine ring have the most pronounced effect on reactivity. acs.orgnih.gov The fluoro group at C5 in the title compound therefore plays a dominant role in defining the electrophilicity of the ring. Substituents at the 4- and 6-positions also modulate reactivity, but often to a lesser extent. acs.org For example, replacing the C4-bromo group with a stronger electron-withdrawing group would be expected to increase the rate of a potential nucleophilic attack at C6, while replacing it with an electron-donating group would decrease it.
Table 2: Predicted Reactivity Trends in SNAr for Pyrimidine Derivatives
| Derivative (Modification from Parent Compound) | Predicted Relative Reactivity towards Nucleophiles | Rationale |
|---|---|---|
| 4-Cyano-6-ethyl-5-fluoropyrimidine | Higher | Cyano group is a stronger EWG than bromo. |
| 4-(Dimethylamino)-6-ethyl-5-fluoropyrimidine | Lower | Dimethylamino group is a strong EDG. |
These relationships allow chemists to predictably tune the reactivity of the pyrimidine core by making strategic changes to its substitution pattern.
Stereochemical Considerations in Derivative Synthesis
The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a molecule can have vastly different biological activities. In the context of this compound, stereochemistry becomes a key consideration upon modification of the ethyl group.
As mentioned, the radical bromination of the C6-ethyl group to form 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine creates a stereocenter at the α-carbon of the side chain. Without a chiral influence, this reaction produces a racemic mixture of (R)- and (S)-enantiomers.
The synthesis of single enantiomers requires the use of asymmetric synthesis techniques. Several strategies have been developed for the enantioselective synthesis of chiral pyrimidine derivatives:
Catalytic Asymmetric Reactions : Chiral catalysts, such as rhodium or ruthenium complexes with chiral ligands, can be used to control the stereochemical outcome of reactions that form chiral centers. nih.govnih.gov For instance, a catalytic asymmetric reaction could potentially be developed to directly functionalize the ethyl group stereoselectively.
Organocatalysis : Small organic molecules can also act as chiral catalysts. Asymmetric Michael additions or cyclopropanations involving pyrimidine-containing substrates have been shown to proceed with high enantioselectivity using organocatalysts. researchgate.net
Resolution : A racemic mixture can be separated into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by chromatography or crystallization.
The development of catalytic asymmetric cross-coupling reactions for racemic α-bromo esters is particularly relevant, suggesting that a stereoconvergent coupling at the 6-(1-bromoethyl) position could be a viable strategy to produce enantiomerically enriched products. organic-chemistry.org These stereochemical considerations are paramount when the synthesized derivatives are intended for biological applications where specific stereoisomers are required for optimal activity.
Role of 4 Bromo 6 Ethyl 5 Fluoropyrimidine As a Versatile Building Block in Complex Chemical Synthesis
Application in Heterocycle Synthesis
The 4-bromo-6-ethyl-5-fluoropyrimidine scaffold is a valuable starting material for the synthesis of a wide array of other heterocyclic systems. The bromine atom at the 4-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halopyrimidines. For instance, the Suzuki coupling of a bromo-pyrimidine with a variety of boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups at the 4-position. This strategy is widely employed in the synthesis of complex molecules where the pyrimidine (B1678525) core is a key pharmacophore.
The following table illustrates the potential for diversification of the this compound core through various cross-coupling reactions.
| Reaction Type | Coupling Partner | Potential Product | Significance |
| Suzuki Coupling | Arylboronic acid | 4-Aryl-6-ethyl-5-fluoropyrimidine | Access to biaryl structures with potential applications in medicinal chemistry and materials science. |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-6-ethyl-5-fluoropyrimidine | Introduction of a linear alkyne moiety, a versatile handle for further transformations such as click chemistry or cyclization reactions. |
| Buchwald-Hartwig Amination | Amine | 4-Amino-6-ethyl-5-fluoropyrimidine | Formation of C-N bonds, leading to the synthesis of various substituted aminopyrimidines, a common motif in kinase inhibitors. |
| Stille Coupling | Organostannane | 4-Alkyl/Aryl-6-ethyl-5-fluoropyrimidine | A mild and versatile method for C-C bond formation, tolerant of a wide range of functional groups. |
These reactions underscore the utility of this compound as a foundational element for generating a multitude of novel heterocyclic compounds with tailored electronic and steric properties.
Utilisation in the Construction of Fused Ring Systems
The strategic placement of reactive handles on the this compound core makes it an ideal precursor for the construction of fused heterocyclic systems. These fused rings are of significant interest in medicinal chemistry as they can mimic the structures of endogenous purines and other biologically important molecules.
One common strategy involves an initial cross-coupling reaction to introduce a substituent at the 4-position, which can then undergo an intramolecular cyclization. For example, a Sonogashira coupling with an appropriately substituted alkyne could be followed by a base- or metal-catalyzed cyclization to afford a furo[2,3-d]pyrimidine (B11772683) or a pyrrolo[2,3-d]pyrimidine. rsc.orgnih.gov
Another approach is the deconstruction-reconstruction of the pyrimidine ring itself. This advanced strategy can transform the pyrimidine into a more flexible intermediate, which can then be used to construct a variety of new fused heterocyclic systems. nih.gov
The following table outlines potential strategies for the synthesis of fused ring systems from this compound.
| Strategy | Initial Reaction | Subsequent Reaction | Fused Ring System |
| Intramolecular Cyclization | Sonogashira coupling with a protected 2-aminoethyne | Deprotection and intramolecular cyclization | Pyrrolo[2,3-d]pyrimidine |
| Intramolecular Cyclization | Suzuki coupling with an ortho-aminoarylboronic acid | Intramolecular Buchwald-Hartwig amination | Pyrimido[4,5-b]indole |
| Annulation Reaction | Introduction of a nucleophilic side chain at the 4-position | Ring-closing metathesis or other cyclization methods | Various bicyclic and polycyclic heterocycles |
| Deconstruction-Reconstruction | Ring opening to form a 1,3-dicarbonyl surrogate | Reaction with a binucleophile (e.g., hydrazine, hydroxylamine) | Fused pyrazoles or isoxazoles |
The ability to construct these complex, fused architectures highlights the strategic value of this compound as a key intermediate in the synthesis of novel chemical entities.
Development of Diverse Chemical Libraries using this compound
Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to generate a wide range of structurally diverse small molecules for high-throughput screening. The multiple reactive sites on this compound make it an excellent scaffold for DOS. nih.gov
By systematically varying the reagents and reaction conditions applied to the pyrimidine core, it is possible to generate a large library of related but structurally distinct compounds. For example, a library could be generated by performing a Suzuki coupling at the 4-position with a diverse set of boronic acids. A second point of diversification could be introduced by functionalizing the ethyl group, for instance, through benzylic bromination followed by nucleophilic substitution.
A hypothetical library synthesis could be designed as follows:
| Diversification Point | Reaction | Number of Reagents | Potential Library Size |
| Position 4 | Suzuki Coupling | 96 different boronic acids | 96 |
| Ethyl Group (α-position) | Benzylic bromination followed by nucleophilic substitution | 20 different nucleophiles | 1920 (96 x 20) |
| Pyrimidine Ring Nitrogen | N-alkylation or N-arylation (if applicable) | 10 different electrophiles | 19200 (1920 x 10) |
This combinatorial approach allows for the rapid exploration of a large chemical space around the this compound core, significantly increasing the probability of identifying compounds with desired biological activities. The development of such libraries is crucial for identifying new leads in drug discovery programs. nih.govacs.org
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. The this compound moiety, when incorporated into a larger molecule, offers several handles for LSF.
The bromine atom at the 4-position is a prime site for LSF through various cross-coupling reactions, as discussed previously. This allows for the modification of a lead compound to fine-tune its properties, such as potency, selectivity, or pharmacokinetic profile.
Furthermore, the C-H bonds of the ethyl group and the pyrimidine ring itself can be targets for LSF. Recent advances in C-H activation chemistry have enabled the direct functionalization of these otherwise unreactive bonds. For instance, regioselective C-H arylation or amination could be employed to introduce new substituents.
A deconstruction-reconstruction strategy also represents a powerful approach to late-stage diversification. nih.govnih.gov This involves the chemical transformation of the pyrimidine ring into a different heterocyclic system, leading to significant structural changes in the lead molecule.
The following table summarizes potential late-stage functionalization strategies for a molecule containing the 6-ethyl-5-fluoropyrimidine core.
| Functionalization Site | Reaction | Potential Modification |
| Position 4 (if a bromo-substituent is present) | Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Introduction of a wide range of aryl, heteroaryl, alkynyl, or amino groups. |
| Ethyl Group (C-H bonds) | C-H activation/functionalization | Introduction of hydroxyl, amino, or aryl groups. |
| Pyrimidine Ring (C-H bonds) | C-H arylation or amination | Direct introduction of new substituents on the pyrimidine core. |
| Pyrimidine Ring | Deconstruction-Reconstruction | Transformation into other heterocyclic systems like pyrazoles or isoxazoles. |
The ability to perform these late-stage modifications significantly enhances the value of this compound as a building block in the design and optimization of new drug candidates.
Molecular Recognition and Mechanistic Investigations of 4 Bromo 6 Ethyl 5 Fluoropyrimidine Excluding Clinical Outcomes
Principles of Molecular Interactions with Biological Macromolecules
The biological activity of any small molecule, including 4-Bromo-6-ethyl-5-fluoropyrimidine, is predicated on its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific arrangement of functional groups on the small molecule dictates its ability to form a stable complex with a binding site on a macromolecule, leading to a biological response.
In Vitro Binding Studies with Model Enzymes or Receptors
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling aims to identify the protein targets of a small molecule and quantify the strength of these interactions. A common approach for fluoropyrimidines is to investigate their interaction with enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS) and dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govnih.gov TS is a key enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. taylorandfrancis.com Many fluoropyrimidine-based anticancer drugs exert their effect by inhibiting TS. nih.gov DPD, on the other hand, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including 5-fluorouracil (B62378) (5-FU). nih.gov
It is plausible that this compound could be profiled against a panel of such enzymes to determine its inhibitory potential. Techniques such as fluorescence polarization (FP) assays, thermal shift assays (TSA), and isothermal titration calorimetry (ITC) are commonly employed for this purpose. scholaris.canih.gov
Table 1: Representative In Vitro Enzyme Inhibition Data for Fluoropyrimidine Analogs
| Compound | Target Enzyme | Assay Type | IC50/Kd | Reference |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) | Enzyme activity assay | Varies with cell line | nih.gov |
| Pencitabine | Thymidylate Synthase (TS) | Enzyme activity assay | Potent inhibitor | nih.gov |
| 5-Fluorouracil (5-FU) | Dihydropyrimidine Dehydrogenase (DPD) | Enzyme activity assay | Substrate | nih.gov |
| Eniluracil | Dihydropyrimidine Dehydrogenase (DPD) | Enzyme activity assay | Potent inhibitor | nih.gov |
This table presents data for analogous compounds to illustrate the types of interactions that could be investigated for this compound.
Elucidation of Binding Pockets and Key Interacting Residues
Once a protein target is identified, elucidating the specific binding pocket and the key amino acid residues involved in the interaction is a critical step. This is often achieved through techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) of the ligand-protein complex. Computational methods such as molecular docking and molecular dynamics simulations can also provide valuable predictions of the binding mode. nih.gov
For fluoropyrimidines like 5-FU, studies have revealed detailed interactions within the binding sites of their target enzymes. For instance, in thymidylate synthase, the fluoropyrimidine binds to the nucleotide-binding site. taylorandfrancis.com A review of 5-FU complex structures has shown that certain residues, such as arginine and lysine (B10760008) (positively charged) and phenylalanine, tyrosine, and histidine (aromatic), are frequently involved in binding. nih.gov
Based on its structure, this compound would likely engage in a combination of interactions within a binding pocket. The pyrimidine (B1678525) ring could form hydrogen bonds with backbone or side-chain atoms of the protein. The 5-fluoro group might act as a hydrogen bond acceptor, while the 4-bromo substituent could participate in halogen bonding with an electron-rich atom like an oxygen or a sulfur. The 6-ethyl group would likely occupy a hydrophobic sub-pocket.
Investigation of Interactions with Nucleic Acids
Besides proteins, nucleic acids (DNA and RNA) are also important targets for fluoropyrimidine derivatives. The mechanism of action of some fluoropyrimidines involves their metabolic conversion into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to disruption of their normal function. nih.govpharmgkb.org For example, the metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits thymidylate synthase, while 5-fluorouridine (B13573) triphosphate (FUTP) can be incorporated into RNA. pharmgkb.org
Investigating the potential for this compound to be metabolized and subsequently incorporated into nucleic acids would be a key aspect of its mechanistic investigation. This could be studied in vitro using cell-based assays that quantify the extent of incorporation into DNA and RNA. Furthermore, biophysical techniques could be employed to study the direct interaction of the compound or its metabolites with synthetic oligonucleotides to understand the structural consequences of such binding or incorporation. Studies have shown that the presence of a 5-FU residue in DNA can be recognized and excised by DNA repair enzymes. pharmgkb.org
Structure-Mechanism Relationship (SMR) Studies at the Molecular Level
Structure-mechanism relationship (SMR) studies aim to understand how the chemical structure of a molecule determines its mechanism of action at a molecular level. For fluoropyrimidines, this involves correlating specific structural features with their ability to inhibit enzymes or interact with nucleic acids.
The substituents on the pyrimidine ring of this compound are expected to play distinct roles in its molecular mechanism. The 5-fluoro group is a common feature in many enzyme inhibitors, where it can act as a bioisostere for a hydrogen atom but with significantly altered electronic properties. nih.gov The 4-bromo substituent is less common in clinically used fluoropyrimidines but offers the potential for strong halogen bonding interactions, which could enhance binding affinity and selectivity. The 6-ethyl group will influence the compound's steric and hydrophobic properties, which are critical for fitting into a specific binding pocket.
Biophysical Characterization of Molecular Associations
A variety of biophysical techniques can be used to characterize the molecular associations between small molecules and their biological targets in detail. worldscientific.comresearchgate.net These methods provide quantitative data on binding affinity, stoichiometry, thermodynamics, and kinetics.
Table 2: Common Biophysical Techniques for Studying Molecular Interactions
| Technique | Information Provided |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. acs.org |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (Kd). nih.gov |
| Fluorescence Polarization (FP) | Binding affinity (Kd) in solution, suitable for high-throughput screening. scholaris.ca |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on the ligand-protein complex, identification of binding site residues. nih.gov |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding, useful for screening. nih.gov |
These techniques would be invaluable in characterizing the interactions of this compound with potential protein or nucleic acid targets. For example, ITC could determine the thermodynamic driving forces behind the binding, while NMR could provide atomic-level details of the binding mode.
No Publicly Available Research on the Computational Modeling of this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the computational modeling of molecular recognition events for the chemical compound this compound has been found in the public domain.
Extensive queries aimed at uncovering molecular docking studies, mechanistic investigations, or any form of in-silico analysis focused on the binding and interaction of this compound with biological targets did not yield any relevant results. The scientific literature that is currently accessible does not appear to contain studies that have computationally modeled the molecular recognition processes of this particular compound.
Consequently, it is not possible to provide an article structured around the requested outline, including detailed research findings and data tables on its computational modeling, as the foundational research data is not available. Information found was limited to supplier specifications and general properties of structurally related, but distinct, chemical entities.
This lack of available data prevents the creation of the requested scientifically accurate and detailed article on the molecular recognition and mechanistic investigations of this compound from a computational standpoint.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-6-ethyl-5-fluoropyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves halogenation or functional group interconversion on a pyrimidine scaffold. For example, bromination of 6-ethyl-5-fluoropyrimidine derivatives using reagents like N-bromosuccinimide (NBS) under mild, metal-free conditions can achieve high yields (>80%) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions.
- Temperature : Controlled heating (60–80°C) minimizes decomposition.
- Catalysts : Lewis acids like FeBr₃ improve regioselectivity during bromination .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or di-substituted byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?
Methodological Answer:
- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns. For example, the C5-fluorine causes coupling (J = 8–12 Hz) with adjacent protons, aiding structural confirmation .
- HRMS : Accurate mass analysis (e.g., m/z 233.9784 for C₆H₆BrFN₂⁺) confirms molecular formula .
- X-ray crystallography : Resolves regiochemistry ambiguities, especially when bromine and fluorine substituents create steric or electronic conflicts .
- IR spectroscopy : Detects C-Br stretches (~500–600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in nucleophilic substitution reactions involving the bromine substituent of this compound?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electronic effects : The electron-withdrawing fluorine at C5 activates the C4-bromine for substitution. Use soft nucleophiles (e.g., thiols) in polar solvents (THF/DMF) to target C4 .
- Steric hindrance : The ethyl group at C6 may direct substitution to less hindered positions. Kinetic studies (e.g., time-resolved NMR) can map competing pathways .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively replaces bromine with aryl/alkyl groups while preserving the fluorine .
Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the C4 bromine shows high electrophilicity due to fluorine’s inductive effect .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO vs. acetonitrile) .
- Docking studies : If the compound is bioactive, simulate binding to target proteins (e.g., kinases) to guide derivatization .
Q. How should researchers resolve contradictions between theoretical and experimental data (e.g., melting points, spectral peaks) for derivatives of this compound?
Methodological Answer:
- Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting melting points .
- Isotopic labeling : Introduce ²H or ¹³C at specific positions to assign ambiguous NMR peaks .
- Synchrotron XRD : Resolve crystal packing discrepancies that cause deviations from predicted melting points .
Q. What strategies are recommended for evaluating the biological activity of this compound derivatives in target-based assays?
Methodological Answer:
- Enzyme inhibition assays : Screen against fluoropyrimidine-sensitive targets (e.g., thymidylate synthase) using fluorescence-based activity kits .
- Cellular uptake studies : Radiolabel the bromine (⁷⁷Br) to quantify intracellular accumulation via gamma counting .
- Structural biology : Co-crystallize derivatives with target proteins to identify binding motifs (e.g., halogen bonding with fluorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
